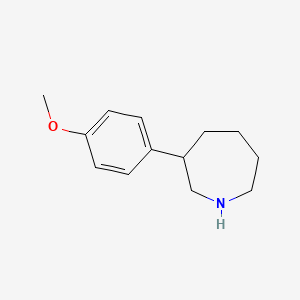
3-(4-Methoxyphenyl)azepane
概要
説明
3-(4-Methoxyphenyl)azepane is a chemical compound that belongs to the class of azepanes. It is a cyclic amine with a seven-membered ring and a methoxyphenyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)azepane can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation and annulation reaction. This method proceeds under mild conditions and utilizes carbon dioxide as a byproduct . Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring .
科学的研究の応用
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor by binding to target enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-Methoxyphenyl)azepane include other azepane derivatives, such as:
Azepine: A seven-membered nitrogen-containing heterocycle.
Oxepane: A seven-membered oxygen-containing heterocycle.
Thiazepane: A seven-membered sulfur and nitrogen-containing heterocycle.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxyphenyl group, which imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
生物活性
3-(4-Methoxyphenyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered azepane ring substituted with a para-methoxyphenyl group. The presence of the methoxy group enhances the compound's solubility and biological activity, contributing to its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, which may result in therapeutic effects.
Potential Mechanisms:
- Receptor Binding : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Neuroactive Properties : Given its structure, it may influence neurological functions and could be explored for treating psychiatric disorders.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis.
Research Findings
A variety of studies have investigated the biological activity of this compound and related compounds:
Case Studies
- A study conducted on derivatives of azepane compounds found that modifications in the methoxy group significantly influenced their antibacterial activity. For instance, compounds with additional halogen substitutions showed enhanced activity against resistant strains .
- Another research effort focused on the neuroactive properties of azepane derivatives, highlighting their potential for treating anxiety and depression through modulation of neurotransmitter systems .
特性
IUPAC Name |
3-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYBXXGHQFWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















